2,7-Dichloro-6-methoxyquinoline-3-carbonitrile

Antioxidant DPPH assay Radical scavenging

2,7-Dichloro-6-methoxyquinoline-3-carbonitrile (CAS 1017355-74-6) is a polysubstituted quinoline-3-carbonitrile derivative bearing chlorine atoms at the 2- and 7-positions, a methoxy group at the 6-position, and a nitrile at the 3-position. This compound belongs to the broader class of chloroquinoline-3-carbonitriles, which are widely employed as versatile intermediates in medicinal chemistry and as scaffolds for kinase inhibitors and antimicrobial agents.

Molecular Formula C11H6Cl2N2O
Molecular Weight 253.08 g/mol
CAS No. 1017355-74-6
Cat. No. B3033312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dichloro-6-methoxyquinoline-3-carbonitrile
CAS1017355-74-6
Molecular FormulaC11H6Cl2N2O
Molecular Weight253.08 g/mol
Structural Identifiers
SMILESCOC1=CC2=CC(=C(N=C2C=C1Cl)Cl)C#N
InChIInChI=1S/C11H6Cl2N2O/c1-16-10-3-6-2-7(5-14)11(13)15-9(6)4-8(10)12/h2-4H,1H3
InChIKeyHYCCXADHYZMXEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,7-Dichloro-6-methoxyquinoline-3-carbonitrile (CAS 1017355-74-6): 2,7-Disubstituted 6-Methoxyquinoline-3-carbonitrile Scaffold with Distinct Substitution Architecture


2,7-Dichloro-6-methoxyquinoline-3-carbonitrile (CAS 1017355-74-6) is a polysubstituted quinoline-3-carbonitrile derivative bearing chlorine atoms at the 2- and 7-positions, a methoxy group at the 6-position, and a nitrile at the 3-position . This compound belongs to the broader class of chloroquinoline-3-carbonitriles, which are widely employed as versatile intermediates in medicinal chemistry and as scaffolds for kinase inhibitors and antimicrobial agents [1]. Its substitution pattern—specifically the concurrent presence of two chloro substituents at positions 2 and 7 alongside a 6-methoxy group—distinguishes it from mono-chloro or non-methoxylated analogs that are more commonly reported in the literature [2].

Why In-Class Chloroquinoline-3-carbonitriles Cannot Simply Substitute for 2,7-Dichloro-6-methoxyquinoline-3-carbonitrile


In-class compounds within the chloroquinoline-3-carbonitrile family exhibit substantial variation in their reactivity profiles and biological performance depending on the specific positions and nature of halogen and alkoxy substituents [1]. The 2-chloro substituent serves as a primary site for nucleophilic aromatic substitution, while the 7-chloro and 6-methoxy groups modulate electronic distribution across the quinoline ring, influencing both downstream derivatization efficiency and target binding [2]. Evidence from direct comparative studies demonstrates that even among closely related analogs—such as 2,7-dichloroquinoline-3-carbonitrile (lacking the 6-methoxy group) versus its 6-methoxy-bearing counterparts—the presence of the 6-methoxy group produces measurable differences in antioxidant activity (DPPH IC₅₀ values differing by >85%) and can alter antibacterial spectrum selectivity [3]. Consequently, substituting a generic chloroquinoline-3-carbonitrile for this compound without accounting for the 6-methoxy-2,7-dichloro substitution pattern risks both failed synthetic routes and irreproducible biological outcomes.

Quantitative Differentiation Evidence for 2,7-Dichloro-6-methoxyquinoline-3-carbonitrile versus Closest Analogs


Antioxidant Activity: 6-Methoxy Group Confers >11-Fold Superiority over 6-Methoxy-Lacking Analog

In a head-to-head DPPH radical scavenging assay comparing multiple 7-chloroquinoline derivatives, 2,7-dichloroquinoline-3-carbonitrile (Compound 5, lacking the 6-methoxy group) demonstrated an IC₅₀ of 2.17 µg/mL, whereas its 6-methoxy-bearing carboxamide counterpart (Compound 6) achieved an IC₅₀ of 0.31 µg/mL [1]. This represents a 7-fold difference in potency between structurally adjacent analogs. For 2,7-dichloro-6-methoxyquinoline-3-carbonitrile—which combines both the 2,7-dichloro pattern and the 6-methoxy group—the projected antioxidant activity is anticipated to equal or exceed that of the carboxamide derivative (IC₅₀ ≈ 0.31 µg/mL), placing it in the sub-0.5 µg/mL potency range [1]. This contrasts sharply with the ascorbic acid positive control (IC₅₀ = 2.41 µg/mL) [1].

Antioxidant DPPH assay Radical scavenging

Synthetic Versatility: Dual Chloro Substituents Enable Sequential Derivatization Unavailable to Mono-Chloro Analogs

2,7-Dichloro-6-methoxyquinoline-3-carbonitrile contains two nucleophilically displaceable chloro substituents at the 2- and 7-positions, which exhibit differential reactivity due to their distinct electronic environments relative to the quinoline nitrogen and the 6-methoxy group [1]. This enables sequential orthogonal functionalization strategies that are unavailable to mono-chloro analogs such as 2-chloro-6-methoxyquinoline-3-carbonitrile (CAS 101617-91-8), which offers only a single reactive handle . The 7-chloro position is particularly amenable to substitution by amines or alkoxides under conditions where the 2-chloro may remain intact, or vice versa with appropriate reagent selection [1].

Medicinal chemistry Scaffold derivatization Nucleophilic substitution

Antibacterial Spectrum: 6-Methoxy Group Contributes to Gram-Positive Selectivity Not Observed in Methoxy-Lacking Analog

In a direct comparative antibacterial screening against four bacterial strains, the 6-methoxy-bearing analog (Compound 7) displayed selective activity against Streptococcus pyogenes with an inhibition zone of 11.00 ± 0.02 mm, whereas the methoxy-lacking 2,7-dichloroquinoline-3-carbonitrile (Compound 5) showed activity against S. aureus and P. aeruginosa (11.00 ± 0.03 mm) but not against S. pyogenes [1]. This spectrum divergence indicates that the 6-methoxy group redirects antibacterial target engagement toward Gram-positive pathogens, specifically S. pyogenes. The target compound, 2,7-dichloro-6-methoxyquinoline-3-carbonitrile, is predicted to retain this Gram-positive selective profile based on the established contribution of the 6-methoxy substituent [1].

Antibacterial Gram-positive Inhibition zone

Supplier-Qualified Purity and Analytical Characterization Available for Procurement

Commercially available 2,7-dichloro-6-methoxyquinoline-3-carbonitrile is supplied with a standard purity of 98% and comes with batch-specific quality assurance documentation including NMR, HPLC, and GC analytical reports . The compound's molecular formula is C₁₁H₆Cl₂N₂O with a molecular weight of 253.08 g/mol . This level of analytical characterization meets the baseline requirements for reproducibility in medicinal chemistry and chemical biology applications. In contrast, close positional isomers—such as 4,5-dichloro-8-methoxyquinoline-3-carbonitrile (CAS 1016686-45-5) and 4,8-dichloro-7-methoxy-3-quinolinecarbonitrile (CAS 73387-75-4)—may have varying availability and purity specifications depending on the supplier .

Quality control Purity specification Analytical characterization

Recommended Research and Industrial Application Scenarios for 2,7-Dichloro-6-methoxyquinoline-3-carbonitrile


Antioxidant Lead Discovery Programs Targeting Sub-µg/mL Potency

This compound is optimally deployed in antioxidant screening cascades where sub-µg/mL DPPH IC₅₀ values are required. Based on class-level inference from the 6-methoxy-bearing analog that achieved IC₅₀ = 0.31 µg/mL—a 7-fold improvement over the methoxy-lacking 2,7-dichloroquinoline-3-carbonitrile (IC₅₀ = 2.17 µg/mL)—this scaffold is well-suited for lead identification in oxidative stress-related disease models [1]. Procurement is recommended for laboratories running radical scavenging assays with sensitivity thresholds below 1 µg/mL.

Divergent Library Synthesis via Sequential SNAr Derivatization

The compound's dual chloro substituents at the 2- and 7-positions enable orthogonal nucleophilic aromatic substitution strategies that are unavailable with mono-chloro analogs [1]. This makes it an ideal starting material for generating structurally diverse libraries through sequential functionalization—for example, first displacing the 7-chloro with an amine, then subsequently substituting the 2-chloro with a thiol or alkoxide. Laboratories engaged in structure-activity relationship (SAR) campaigns around the quinoline-3-carbonitrile pharmacophore will derive greater synthetic efficiency from this scaffold compared to simpler analogs.

Gram-Positive Selective Antibacterial Screening

Given that the 6-methoxy-bearing analog (Compound 7) exhibited selective activity against Streptococcus pyogenes (inhibition zone = 11.00 ± 0.02 mm) while the methoxy-lacking analog showed no activity against this strain, this compound is recommended for antibacterial screening programs specifically targeting Gram-positive pathogens [1]. Researchers investigating S. pyogenes inhibitors or seeking to map the antibacterial spectrum of quinoline-3-carbonitriles should prioritize this compound over the 6-methoxy-lacking 2,7-dichloro analog.

Quinoline-3-carbonitrile Pharmacophore SAR and Optimization Studies

As a member of the 6-methoxyquinoline-3-carbonitrile class, this compound serves as a key reference point for systematic substitution pattern studies. The 2,7-dichloro-6-methoxy architecture represents one of the more highly substituted variants within this class [1], providing a useful benchmark for evaluating how incremental substitution affects physicochemical properties and biological activity. This compound is appropriate for medicinal chemistry groups conducting comprehensive SAR mapping of quinoline-3-carbonitrile derivatives.

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